1-(3-Fluorobut-1-EN-2-YL)naphthalene
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Overview
Description
1-(3-Fluorobut-1-EN-2-YL)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their unique chemical properties and wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, features a fluorinated butenyl group attached to the naphthalene ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobut-1-EN-2-YL)naphthalene typically involves the reaction of naphthalene with a fluorinated butenyl precursor. One common method is the diazotization of 1-naphthylamine followed by a reaction with a fluorinated butenyl halide under acidic conditions . This process involves the formation of a diazonium salt intermediate, which then undergoes a nucleophilic substitution reaction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobut-1-EN-2-YL)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sulfuric acid (H2SO4) and aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
1-(3-Fluorobut-1-EN-2-YL)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Fluorobut-1-EN-2-YL)naphthalene involves its interaction with specific molecular targets and pathways. The fluorinated butenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Fluoronaphthalene: A closely related compound with a fluorine atom directly attached to the naphthalene ring.
1-Naphthol: A hydroxylated derivative of naphthalene with distinct chemical properties.
Naphthaleneacetic acid: A naphthalene derivative used in agriculture and medicine.
Uniqueness
1-(3-Fluorobut-1-EN-2-YL)naphthalene is unique due to the presence of the fluorinated butenyl group, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Biological Activity
1-(3-Fluorobut-1-EN-2-YL)naphthalene is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Structure
- Molecular Formula : C13H11F
- Molecular Weight : 202.23 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications.
The compound's mechanism of action is primarily linked to its interaction with specific receptors and enzymes. It has been studied for its affinity towards:
- Dopamine Transporters (DAT) : Compounds similar to this compound have shown high affinity for DAT, suggesting potential applications in treating disorders related to dopaminergic signaling, such as Parkinson's disease .
Biological Evaluations
A study conducted on related compounds demonstrated significant binding affinities and selectivity towards DAT over serotonin and norepinephrine transporters, indicating a promising avenue for further investigation into the biological effects of this compound .
Table 1: Summary of Biological Activities
Case Study 1: Dopaminergic Activity
In a study investigating the effects of fluorinated compounds on dopamine transporters, this compound was evaluated alongside other derivatives. The results indicated that it could effectively compete with dopamine for binding sites, suggesting its potential as a therapeutic agent in neurological conditions .
Case Study 2: PET Imaging Applications
The application of PET imaging with radiolabeled derivatives of similar compounds has demonstrated the ability to visualize dopaminergic activity in vivo. This suggests that this compound could be further explored as a radiotracer for studying neurological diseases through non-invasive imaging techniques .
Properties
Molecular Formula |
C14H13F |
---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
1-(3-fluorobut-1-en-2-yl)naphthalene |
InChI |
InChI=1S/C14H13F/c1-10(11(2)15)13-9-5-7-12-6-3-4-8-14(12)13/h3-9,11H,1H2,2H3 |
InChI Key |
QINREQYXBQNCQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C1=CC=CC2=CC=CC=C21)F |
Origin of Product |
United States |
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